molecular formula C14H6Cl2O2 B15250590 1,6-Dichloroanthracene-9,10-dione CAS No. 727-51-5

1,6-Dichloroanthracene-9,10-dione

Cat. No.: B15250590
CAS No.: 727-51-5
M. Wt: 277.1 g/mol
InChI Key: GYCAKIYVWNSQFO-UHFFFAOYSA-N
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Description

1,6-Dichloroanthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two chlorine atoms at the 1 and 6 positions and two ketone groups at the 9 and 10 positions of the anthracene ring. It is known for its unique photophysical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,6-Dichloroanthracene-9,10-dione can be synthesized through several methods. One common approach involves the chlorination of anthracene-9,10-dione. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 1 and 6 positions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1,6-Dichloroanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can replace the chlorine atoms under basic conditions.

Major Products Formed:

    Oxidation: Products may include anthraquinone derivatives.

    Reduction: Products include anthracene-9,10-diol derivatives.

    Substitution: Various substituted anthracene derivatives are formed depending on the nucleophile used.

Scientific Research Applications

1,6-Dichloroanthracene-9,10-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in photophysical studies.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: It is used in the production of dyes, pigments, and organic semiconductors due to its stable photophysical properties.

Mechanism of Action

The mechanism of action of 1,6-Dichloroanthracene-9,10-dione involves its interaction with molecular targets through its reactive chlorine atoms and ketone groups. These functional groups enable the compound to participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The exact pathways and molecular targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

    1,5-Dichloroanthracene-9,10-dione: Similar in structure but with chlorine atoms at the 1 and 5 positions.

    1,8-Dichloroanthracene-9,10-dione: Chlorine atoms are at the 1 and 8 positions.

    2,6-Dichloroanthracene-9,10-dione: Chlorine atoms are at the 2 and 6 positions.

Uniqueness: 1,6-Dichloroanthracene-9,10-dione is unique due to the specific positioning of the chlorine atoms, which influences its reactivity and photophysical properties. This positioning allows for selective reactions that are not possible with other isomers, making it valuable for specific applications in research and industry.

Properties

CAS No.

727-51-5

Molecular Formula

C14H6Cl2O2

Molecular Weight

277.1 g/mol

IUPAC Name

1,6-dichloroanthracene-9,10-dione

InChI

InChI=1S/C14H6Cl2O2/c15-7-4-5-8-10(6-7)13(17)9-2-1-3-11(16)12(9)14(8)18/h1-6H

InChI Key

GYCAKIYVWNSQFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=O)C3=C(C2=O)C=C(C=C3)Cl

Origin of Product

United States

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